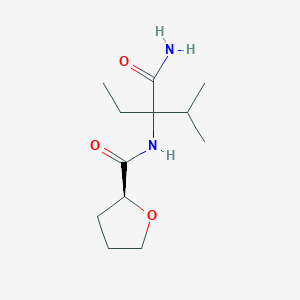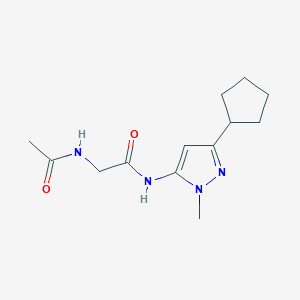![molecular formula C16H13F3N4 B7648357 2,4,5-trifluoro-N-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)methyl]aniline](/img/structure/B7648357.png)
2,4,5-trifluoro-N-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)methyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,5-trifluoro-N-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)methyl]aniline is a chemical compound used in scientific research. It is a potent inhibitor of a specific enzyme known as protein kinase CK2, which plays a crucial role in various cellular processes.
Mecanismo De Acción
The mechanism of action of 2,4,5-trifluoro-N-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)methyl]aniline involves the inhibition of protein kinase CK2 activity. This compound binds to the ATP-binding site of the enzyme, preventing its phosphorylation activity. This leads to the inhibition of various cellular processes, including cell proliferation and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly related to its inhibition of protein kinase CK2 activity. This compound has been shown to have anti-tumor effects in various cancer cell lines, by inducing cell cycle arrest and apoptosis. It has also been shown to have anti-inflammatory effects, by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 2,4,5-trifluoro-N-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)methyl]aniline in lab experiments is its potency and selectivity towards protein kinase CK2. This compound has been shown to be more potent than other CK2 inhibitors, such as TBB and DMAT. However, one limitation of using this compound is its low solubility in water, which may affect its bioavailability and efficacy in certain experimental settings.
Direcciones Futuras
There are several future directions for the use of 2,4,5-trifluoro-N-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)methyl]aniline in scientific research. One direction is the development of more potent and selective CK2 inhibitors, based on the structure of this compound. Another direction is the investigation of the potential therapeutic applications of this compound in various diseases, such as cancer and inflammation. Finally, the use of this compound in combination with other drugs or therapies may enhance its efficacy and reduce its limitations in lab experiments.
Métodos De Síntesis
The synthesis of 2,4,5-trifluoro-N-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)methyl]aniline involves several steps. The first step is the synthesis of 4-methyl-5-phenyl-1,2,4-triazole-3-carboxylic acid, which is then converted into its corresponding acid chloride. The acid chloride is then reacted with 2,4,5-trifluoroaniline in the presence of a base to obtain the final product.
Aplicaciones Científicas De Investigación
2,4,5-trifluoro-N-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)methyl]aniline is widely used in scientific research as a potent inhibitor of protein kinase CK2. This enzyme is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of CK2 activity has been shown to have anti-tumor effects in various cancer cell lines.
Propiedades
IUPAC Name |
2,4,5-trifluoro-N-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N4/c1-23-15(21-22-16(23)10-5-3-2-4-6-10)9-20-14-8-12(18)11(17)7-13(14)19/h2-8,20H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNXRKZCWGHACBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1C2=CC=CC=C2)CNC3=CC(=C(C=C3F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-hydroxyphenyl)-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]propanamide](/img/structure/B7648276.png)
![N-[1-(4-methoxy-3-methylphenyl)ethyl]-1-pyrimidin-2-ylpiperidin-4-amine](/img/structure/B7648291.png)

![Oxolan-3-yl-[2-[4-(trifluoromethyl)phenyl]morpholin-4-yl]methanone](/img/structure/B7648325.png)
![N-[3,5-difluoro-4-[(2-methylpropan-2-yl)oxy]phenyl]-1-methylpyrazole-4-carboxamide](/img/structure/B7648327.png)
![3-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methylsulfinylmethyl]-N,N-dimethyl-1,2,4-thiadiazol-5-amine](/img/structure/B7648330.png)
![N-[1-(1-tert-butyl-3-methylpyrazol-4-yl)ethyl]-1-(5-fluoropyridin-3-yl)ethanamine](/img/structure/B7648335.png)
![N,N-dimethyl-3-[(1-methyl-3-phenylpyrazol-4-yl)methylamino]butanamide](/img/structure/B7648350.png)
![2,4,5-trifluoro-N-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]aniline](/img/structure/B7648359.png)

![N-cyclopentyl-1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidine-3-sulfonamide](/img/structure/B7648366.png)
![N-[1-ethyl-2-(3,4,5-trifluorophenyl)pyrrolidin-3-yl]-1-methylpiperidin-4-amine](/img/structure/B7648368.png)

![4-[(2-ethylpyrazol-3-yl)methyl]-N-methylmorpholine-2-carboxamide](/img/structure/B7648378.png)